REACTION_SMILES
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[C:6]([CH3:7])([CH3:8])([CH3:9])[N:10]=[C:11]=[O:12].[NH2:1][CH:2]([C:3]#[N:4])[CH3:5].[O:13]1[CH2:14][CH2:15][CH2:16][CH2:17]1>>[NH:1]([CH:2]([C:3]#[N:4])[CH3:5])[C:11]([NH:10][C:6]([CH3:7])([CH3:8])[CH3:9])=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)N=C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(N)C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CC(C#N)NC(=O)NC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |